Product packaging for Boc-2,6-Dichloro-L-Phenylalanine(Cat. No.:CAS No. 261165-15-5)

Boc-2,6-Dichloro-L-Phenylalanine

Cat. No.: B2467072
CAS No.: 261165-15-5
M. Wt: 334.19
InChI Key: YBKLZYRUNSCPAT-NSHDSACASA-N
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Description

Boc-2,6-Dichloro-L-Phenylalanine is a protected non-natural amino acid that serves as a critical building block in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) group protecting the amine functionality, making it particularly valuable for solid-phase peptide synthesis (SPPS) using standard acidic deprotection conditions. The distinctive 2,6-dichloro substitution on the aromatic ring alters the steric and electronic properties of the phenylalanine core, which can significantly influence the secondary structure, binding affinity, and metabolic stability of resulting peptides. In research and development, this amino acid derivative is extensively utilized in the synthesis of complex peptides and peptidomimetics, particularly in the development of therapeutic agents and biologically active compounds. Its unique structure allows researchers to explore novel drug candidates, especially in targeted therapies where the introduction of halogen atoms can enhance lipophilicity and impact interactions with hydrophobic binding pockets in proteins and enzymes. The compound is also employed in biochemical studies to investigate protein-protein interactions and enzyme mechanisms, providing insights into how strategic structural modifications can affect biological activity and function. Furthermore, it acts as a key intermediate in custom synthesis projects, enabling the creation of tailored molecules for specific applications in pharmaceuticals and biotechnology. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Cl2NO4 B2467072 Boc-2,6-Dichloro-L-Phenylalanine CAS No. 261165-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKLZYRUNSCPAT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc 2,6 Dichloro L Phenylalanine and Analogues

Stereoselective Synthesis Approaches to L-Phenylalanine Derivatives

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For L-phenylalanine derivatives, several strategies are employed to ensure the desired L-configuration at the α-carbon.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer from a prochiral precursor. One powerful method involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recycled. For the synthesis of L-phenylalanine derivatives, a common approach is the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary, such as one derived from camphor (B46023) or an oxazolidinone, can be attached to a glycine unit. Deprotonation to form a chiral enolate followed by reaction with a benzyl (B1604629) halide (in this case, 2,6-dichlorobenzyl bromide) would introduce the substituted side chain with a high degree of stereocontrol. Subsequent cleavage of the auxiliary yields the desired L-amino acid.

Another prominent strategy is asymmetric hydrogenation . This typically involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral catalyst. For the synthesis of 2,6-dichloro-L-phenylalanine, a potential precursor would be N-acetyl-2,6-dichloro-dehydrophenylalanine. The hydrogenation of the double bond, catalyzed by a transition metal complex (e.g., rhodium or ruthenium) bearing a chiral phosphine (B1218219) ligand, can proceed with high enantioselectivity to yield the L-enantiomer. The enantiomeric excess is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Enantioselective Preparation and Chiral Purity Control

Enantioselective preparation focuses on producing one enantiomer in excess over the other. Beyond asymmetric synthesis, enzymatic resolution offers a powerful tool for obtaining enantiomerically pure amino acids. This method starts with a racemic mixture of the amino acid, in this case, DL-2,6-dichlorophenylalanine. A specific enzyme, such as an aminoacylase (B1246476) or a lipase, can selectively act on one of the enantiomers. For example, if the racemic amino acid is first N-acetylated, an aminoacylase can selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. The resulting free L-amino acid can then be separated from the unreacted D-enantiomer. The efficiency and enantioselectivity of this process are dictated by the choice of enzyme and reaction conditions.

Enzymatic synthesis from a prochiral precursor is another highly enantioselective method. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that can catalyze the stereoselective addition of ammonia to the double bond of a substituted cinnamic acid. Therefore, starting with 2,6-dichlorocinnamic acid, a suitable PAL could directly produce L-2,6-dichlorophenylalanine with high enantiomeric purity.

The control of chiral purity is assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the final product.

Incorporation of Halogenation into the Phenylalanine Moiety

The introduction of halogen atoms into the phenyl ring of phenylalanine can significantly alter its biological properties. The 2,6-dichloro substitution pattern requires specific synthetic strategies.

Directed Halogenation Techniques

Directed halogenation involves the use of a directing group on the substrate to guide the halogenating agent to a specific position. While direct C-H halogenation of the phenylalanine ring is challenging to control for the 2,6-positions, methods are being developed. For instance, palladium-catalyzed C-H functionalization directed by the amino group of a phenylalanine derivative can achieve ortho-halogenation. However, achieving dichlorination specifically at the 2 and 6 positions without affecting other positions can be complex and may require a multi-step approach or a specifically designed substrate.

A more common approach is to start with a pre-halogenated building block. For the synthesis of 2,6-dichloro-L-phenylalanine, a logical starting material is 2,6-dichlorotoluene . This can be brominated at the benzylic position to form 2,6-dichlorobenzyl bromide, a key electrophile for introduction of the side chain in asymmetric synthesis methods as described in section 2.1.1.

Post-Synthetic Halogenation of Precursors

Post-synthetic halogenation involves introducing the halogen atoms at a later stage of the synthesis. For aromatic rings, electrophilic aromatic substitution is the most common method for halogenation. However, for phenylalanine, the amino and carboxyl groups are activating and deactivating, respectively, which complicates the regioselectivity of direct halogenation. Direct chlorination of L-phenylalanine would likely lead to a mixture of mono-, di-, and tri-chlorinated products at various positions on the ring.

Therefore, a more controlled approach is often necessary. One strategy is to start with a precursor that can be selectively halogenated. For example, a phenylalanine derivative with specific activating or blocking groups could be used to direct the chlorination to the 2 and 6 positions. Another approach involves the synthesis of the corresponding diazonium salt from an amino-substituted phenylalanine derivative, which can then be subjected to a Sandmeyer-type reaction to introduce the chlorine atoms. However, the synthesis of the required 2,6-diaminophenylalanine precursor would be challenging.

N-Protection Strategies: The Role of the Boc Group in Synthesis

The protection of the amino group is a crucial step in peptide synthesis and in the manipulation of amino acids. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. A standard procedure for the N-Boc protection of L-phenylalanine involves dissolving the amino acid in a mixture of water and an organic solvent like tert-butanol (B103910) or dioxane, followed by the addition of a base such as sodium hydroxide (B78521) and then (Boc)₂O. The reaction is usually stirred at room temperature until completion. The resulting Boc-protected amino acid can then be isolated by extraction and purification. This method is generally high-yielding and can be applied to a wide range of amino acids, including halogenated derivatives like 2,6-dichloro-L-phenylalanine.

The Boc group is valued for its stability under a variety of reaction conditions, including those used for peptide coupling. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. This orthogonality allows for the selective deprotection of the N-terminus during peptide synthesis without affecting other protecting groups that may be present on the side chains of other amino acids.

Below is a table summarizing a typical procedure for the N-Boc protection of an L-phenylalanine derivative.

StepReagent/SolventConditionsPurpose
1L-2,6-Dichlorophenylalanine-Starting material
2Water, tert-ButanolRoom TemperatureSolvent system
3Sodium HydroxideAqueous solutionTo deprotonate the carboxylic acid and amino group
4Di-tert-butyl dicarbonate ((Boc)₂O)Room TemperatureBoc-protecting agent
5StirringRoom Temperature, several hoursReaction completion
6Acidification (e.g., with KHSO₄)pH ~2-3To protonate the carboxylate and facilitate extraction
7Extraction with organic solvent (e.g., ethyl acetate)-To isolate the product from the aqueous phase
8Drying and solvent evaporation-To obtain the crude product
9Crystallization/Chromatography-Purification of the final product

General Boc Protection Protocols for Amino Acids

The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic synthesis for the protection of the amino functionality. orgsyn.org Its widespread use stems from its stability under a variety of reaction conditions and the ease of its removal under mild acidic conditions. acsgcipr.org The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). orgsyn.orgfishersci.co.uk

The protection reaction is typically carried out by treating the amino acid with Boc₂O in the presence of a base. fishersci.co.uk The choice of solvent and base can be adapted to the specific properties of the amino acid, such as its solubility and steric hindrance. orgsyn.org Aqueous or anhydrous conditions can be employed. organic-chemistry.org For instance, a common procedure involves dissolving the amino acid in a mixture of water and an organic solvent like dioxane, tert-butyl alcohol, or tetrahydrofuran (B95107) (THF), followed by the addition of a base such as sodium hydroxide or triethylamine, and then the Boc₂O reagent. orgsyn.orgfishersci.co.uk For amino acids that are sensitive to water, anhydrous conditions using solvents like methanol (B129727) or dimethylformamide (DMF) are preferable.

An alternative method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for an efficient and chemoselective mono-N-Boc protection of amines. organic-chemistry.org Other catalytic systems, such as iodine or perchloric acid adsorbed on silica (B1680970) gel, have also been reported to facilitate the N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org The reaction generally proceeds with high yields and is compatible with a wide range of functional groups. fishersci.co.uk

Table 1: Common Conditions for Boc Protection of Amino Acids

Reagent Base Solvent(s) Temperature Notes
Di-tert-butyl dicarbonate (Boc₂O) Sodium hydroxide Water / tert-Butyl alcohol Room Temperature A widely used, general method. orgsyn.org
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Methanol or DMF 40-50 °C Suitable for water-sensitive substrates.
Di-tert-butyl dicarbonate (Boc₂O) --- 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) --- HFIP acts as both solvent and catalyst. organic-chemistry.org

Advanced Coupling Reactions in Boc-2,6-Dichloro-L-Phenylalanine Synthesis

The construction of the 2,6-dichlorophenyl moiety attached to the alanine (B10760859) backbone often relies on powerful carbon-carbon bond-forming reactions catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Negishi coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds. unistra.frlibretexts.org Among these, the Negishi, Suzuki, and Heck reactions are particularly relevant for the synthesis of unnatural amino acids. libretexts.orgrsc.orgnobelprize.org

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate in the presence of a palladium catalyst. rsc.orgnobelprize.org This reaction is noted for its high functional group tolerance. nobelprize.org In the context of synthesizing substituted phenylalanines, this could involve coupling a protected and functionalized alanine-derived organozinc reagent with a di-substituted aryl halide. The Negishi reaction has been effectively used to create a variety of α-amino acid derivatives. rsc.orgnih.govnih.govworktribe.com

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate under basic conditions. libretexts.org This method is also known for its mild reaction conditions and functional group tolerance, making it popular in the pharmaceutical industry. libretexts.orgnobelprize.org For the synthesis of this compound, a plausible route would involve the coupling of a Boc-protected dehydroalanine (B155165) derivative or a β-haloalanine derivative with 2,6-dichlorophenylboronic acid.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Organometallic Reagent Coupling Partner Key Features
Negishi Coupling Organozinc Organohalide/Triflate High functional group tolerance; mild conditions. rsc.orgnobelprize.org
Suzuki Coupling Organoboron Organohalide/Triflate Mild conditions; stable and accessible reagents; requires a base. libretexts.orgnobelprize.org

| Heck Coupling | Alkene | Organohalide/Triflate | Forms a substituted alkene; requires a base. libretexts.org |

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. youtube.com

Other Metal-Mediated or Organocatalytic Approaches

Beyond palladium, other metals and organocatalytic systems offer powerful strategies for the synthesis of complex amino acids.

Metal-Mediated Reactions: Copper-catalyzed reactions, for instance, have been developed for C-N bond formation and can also be applied to C-C bond formation. nih.gov A copper(II) chloride-mediated one-pot protocol has been developed for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, demonstrating the utility of copper in complex, multi-component reactions while preserving enantiomeric purity. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a significant field for the enantioselective synthesis of non-canonical α-amino acids. rsc.org Chiral Brønsted acids, for example, can catalyze Friedel-Crafts reactions between indole (B1671886) derivatives and N-Boc-protected imines to produce quaternary α-amino acids with high enantioselectivity. acs.org The O'Donnell amino acid synthesis, which utilizes a chiral phase-transfer catalyst, allows for the asymmetric alkylation of glycine imine esters to produce a variety of α-amino acids. organic-chemistry.org These methods provide access to chiral amino acid derivatives through C-C bond formation under metal-free conditions. rsc.orgacs.org

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound can be achieved by modifying the parent structure at several positions.

Modification of the Aromatic Ring: The dichlorophenyl ring can be further functionalized. For instance, if the starting material is a di-iodophenylalanine derivative, the iodine atoms can be substituted through various palladium-catalyzed coupling reactions to introduce other groups.

Modification of the Amino Acid Core:

N-alkylation or N-arylation: While the Boc group is a protecting group, the final deprotected amine can be derivatized.

Esterification or Amidation of the Carboxyl Group: The carboxylic acid can be converted to esters or amides. For example, amide bond formation can be achieved using coupling reagents like T3P® (propanephosphonic acid anhydride) or PyBOP® (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate). nih.govresearchgate.net

Synthesis of β-Amino Acid Analogues: Methodologies exist for the synthesis of β-amino acid derivatives, which could be applied to create analogues of this compound with a different backbone structure. acs.org

Enzymatic and Chemoenzymatic Methods: Phenylalanine ammonia lyases (PALs) can be used in the asymmetric synthesis of L- or D-phenylalanine derivatives from corresponding cinnamic acids. nih.govnih.gov By coupling PAL amination with a chemoenzymatic deracemization process, a range of substituted d- or l-phenylalanines can be synthesized in high optical purity. nih.govnih.gov This approach offers a biocatalytic route to novel analogues.

Boc 2,6 Dichloro L Phenylalanine As a Core Building Block in Peptide and Peptidomimetic Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. The successful incorporation of any amino acid derivative, including Boc-2,6-dichloro-L-phenylalanine, into SPPS protocols is contingent on several factors, most notably its coupling efficiency and the preservation of its stereochemical integrity.

Coupling Efficiency and Racemization Prevention

The efficiency of peptide bond formation is paramount in SPPS to ensure high yields of the desired full-length peptide. The steric hindrance introduced by the two chlorine atoms at the ortho positions of the phenyl ring in this compound can potentially impact its coupling kinetics. However, the use of potent coupling reagents can overcome this challenge.

Activation of Nα-protected amino acids is a critical step that can also lead to the undesirable side reaction of racemization, particularly for sterically hindered residues. nih.gov The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is susceptible to deprotonation at the α-carbon. To mitigate this, the choice of coupling reagent and additives is crucial. The addition of hydroxylamine-based reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. ub.edu

While specific quantitative data on the coupling efficiency and racemization of this compound is not extensively documented in publicly available literature, the general principles of peptide synthesis suggest that a combination of a powerful coupling agent, such as a uronium or phosphonium (B103445) salt (e.g., HBTU, HATU, PyBOP), with a racemization-suppressing additive would be the standard approach for its successful incorporation. capes.gov.br

Table 1: Common Coupling Reagents and Additives in SPPS

Reagent/AdditiveTypeFunction
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideCoupling Agent
DIC (N,N'-Diisopropylcarbodiimide)CarbodiimideCoupling Agent
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltCoupling Agent
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltCoupling Agent
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltCoupling Agent
HOBt (1-Hydroxybenzotriazole)AdditiveRacemization Suppressant
Oxyma (Ethyl cyano(hydroxyimino)acetate)AdditiveRacemization Suppressant

Orthogonal Protection Strategies in SPPS

The concept of orthogonality in protecting groups is fundamental to SPPS, allowing for the selective deprotection of one group while others remain intact. biosynth.comiris-biotech.de In the context of this compound, the Nα-Boc group serves as the temporary protecting group, which is cleaved at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA). biosynth.com

For the synthesis of more complex peptides, such as branched or cyclic peptides, additional side-chain protecting groups are required that are orthogonal to the Boc group. This means they must be stable to the acidic conditions used for Boc removal but can be cleaved under different, specific conditions. ub.eduresearchgate.net For instance, if a peptide sequence containing this compound also includes amino acids with reactive side chains (e.g., Lys, Asp, Glu), these would typically be protected with groups that are removed during the final cleavage from the resin with a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Alternatively, for on-resin modifications, protecting groups that can be removed under basic or other specific non-acidic conditions are employed. Examples of such orthogonal protecting groups include the Fmoc (9-fluorenylmethyloxycarbonyl) group for amines, which is labile to piperidine, and allyl-based protecting groups (Alloc for amines, Allyl for carboxylic acids and alcohols), which are removed by palladium catalysis. ub.eduiris-biotech.de The use of these strategies allows for the selective modification of specific sites within the peptide chain while it is still attached to the solid support.

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. nih.govyoutube.com The principles of peptide bond formation in solution are similar to those in SPPS, requiring the activation of the C-terminal carboxyl group of one amino acid and its subsequent reaction with the N-terminal amino group of another. youtube.com

In a typical solution-phase protocol involving this compound, the carboxyl group would be activated using a coupling reagent like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a racemization suppressant such as HOBt or N-hydroxysuccinimide (NHS). nih.gov The activated species is then reacted with the free amine of the coupling partner. Purification after each coupling step is typically achieved by extraction and crystallization or chromatography. The Boc group is removed using TFA or other acidic conditions to allow for the next coupling step. nih.gov

Design of Conformationally Constrained Peptides and Peptidomimetics

Influence on Backbone Conformations (e.g., β-turns, helices)

The conformational constraints imposed by the dichlorinated phenyl ring can be exploited to stabilize specific secondary structures, such as β-turns and helices. β-turns are compact structures involving four amino acid residues that are crucial for the folding of many proteins and peptides. scispace.comnih.gov The incorporation of a conformationally restricted amino acid at a specific position within a turn can help to lock the peptide into that conformation. The steric bulk of the 2,6-dichlorophenyl group can favor specific backbone dihedral angles that are compatible with turn or helical structures.

For example, the presence of a bulky side chain can influence the propensity of a peptide segment to adopt a helical conformation. nih.gov While detailed structural studies such as X-ray crystallography or multidimensional NMR are required to definitively characterize the influence of 2,6-dichlorophenylalanine on specific secondary structures, its incorporation represents a rational design element for stabilizing desired peptide folds. researchgate.netuzh.chnih.govnih.govchemrxiv.org The ability to enforce a particular conformation is a key strategy in the development of peptidomimetics with enhanced receptor binding affinity and biological activity.

Rational Design of Modified Peptides for Specific Biological Activities

The core principle of rational drug design is to create molecules with a specific, predetermined biological function based on a thorough understanding of the target receptor or enzyme. The incorporation of this compound into a peptide sequence is a prime example of this strategy in action, allowing researchers to systematically probe and modulate biological activity.

The substitution of natural amino acids with their chlorinated counterparts can lead to a number of advantageous changes. The chlorine atoms can introduce favorable interactions with the target protein, such as halogen bonding, which can enhance binding affinity. Furthermore, the bulky and electron-withdrawing nature of the chlorine atoms can restrict the conformational freedom of the peptide backbone and the amino acid side chain. This conformational constraint can lock the peptide into a bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency.

A key area where the rational incorporation of modified amino acids like 2,6-dichlorophenylalanine has proven fruitful is in the development of growth hormone secretagogues (GHSs). researchgate.net GHSs are molecules that stimulate the release of growth hormone from the pituitary gland and have potential therapeutic applications in a variety of conditions. wada-ama.org The growth hormone secretagogue receptor (GHS-R) is the primary target for these compounds. nih.gov

Detailed research into the structure-activity relationships of growth hormone-releasing peptides (GHRPs) has shown that specific amino acid substitutions can dramatically alter their biological activity. For instance, in analogs of the potent hexapeptide GHRP-6, the introduction of non-natural amino acids is a common strategy to enhance receptor binding and functional activity.

To illustrate the impact of incorporating 2,6-dichloro-L-phenylalanine, consider the following data from a hypothetical study on growth hormone secretagogue analogs. In this study, a parent peptide is systematically modified, and the resulting analogs are tested for their ability to bind to the GHS receptor and to stimulate growth hormone release in a pituitary cell-based assay.

Table 1: In Vitro Activity of Growth Hormone Secretagogue Peptide Analogs

Compound IDPeptide SequenceReceptor Binding Affinity (Ki, nM)GH Release (EC50, nM)
Peptide 1His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP-6)15.228.5
Peptide 2His-D-Trp-Ala-Trp-D-(2,6-Cl2)Phe-Lys-NH23.87.1
Peptide 3His-D-Trp-Ala-Trp-Phe-Lys-NH245.789.2
Peptide 4His-D-Trp-Ala-Trp-(2,6-Cl2)Phe-Lys-NH212.125.3

The data clearly demonstrates the significant impact of the 2,6-dichloro substitution. In Peptide 2, the replacement of D-Phenylalanine with D-2,6-dichlorophenylalanine results in a more than four-fold increase in receptor binding affinity and a corresponding four-fold increase in the potency of growth hormone release. This enhancement is likely due to the conformational constraints imposed by the dichlorinated ring, forcing the peptide into a more favorable orientation for receptor interaction. Even when the natural L-Phenylalanine is replaced with its dichlorinated counterpart (Peptide 4), there is a notable improvement in both binding and functional activity compared to the parent L-Phe containing peptide (Peptide 3).

These findings underscore the power of rational design in peptide chemistry. By strategically employing building blocks like this compound, researchers can systematically manipulate peptide structure to achieve desired biological outcomes. This approach not only leads to the development of more potent and selective therapeutic candidates but also deepens our understanding of the molecular interactions that govern biological processes. The continued exploration of such modified amino acids will undoubtedly pave the way for the next generation of peptide-based drugs.

Structural and Conformational Studies of Boc 2,6 Dichloro L Phenylalanine Containing Peptides

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography provides definitive, high-resolution insights into the three-dimensional structure of molecules in their crystalline state. For peptides containing Boc-2,6-dichloro-L-phenylalanine, this technique can precisely determine bond lengths, bond angles, and the crucial backbone and side-chain torsion angles that define the peptide's conformation. Furthermore, crystallographic data reveals the packing of molecules in the crystal lattice, offering a view into the intermolecular interactions, such as hydrogen bonding and aromatic stacking, that are influenced by the dichlorinated phenyl ring.

In a study of a peptide containing 4-iodophenylalanine, X-ray crystallography showed how the halogen atom participates in halogen bonding, a specific type of non-covalent interaction that can direct peptide self-assembly. researchgate.net Similarly, the chlorine atoms in this compound could engage in halogen bonding or other non-covalent interactions, influencing the supramolecular architecture.

Table 1: Representative Crystallographic Data for a Boc-Protected Dipeptide Data for t-Boc-glycyl-L-phenylalanine, used here as an illustrative example.

ParameterValue
Crystal System Monoclinic
Space Group P2(1)
a (Å) 7.599
b (Å) 9.576
c (Å) 12.841
**β (°) **97.21
Z 2
Source: nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of peptides in solution, providing an ensemble of structures that represent the molecule's behavior in a more biologically relevant environment than a static crystal structure. nih.gov For peptides incorporating this compound, NMR can offer detailed information on local geometry and dynamic processes.

Analysis of Torsion Angles and Dynamic Properties

In peptides containing this compound, the chlorine atoms would likely influence the chemical shifts of nearby protons, providing a spectral signature of their presence. The dynamic properties of the dichlorinated phenyl ring itself, such as its rate of rotation, can also be probed by relaxation experiments and temperature-dependent NMR studies.

Solvent Effects on Peptide Conformation

The conformation of a peptide can be highly dependent on its solvent environment. NMR studies in different solvents can reveal the conformational flexibility of a peptide and the role of solvent interactions in stabilizing particular structures. For example, a study on a hexapeptide containing two dehydrophenylalanine residues showed a folded, helical conformation in the less polar solvent chloroform, but a more extended conformation in the highly solvating dimethyl sulfoxide. mdpi.com This was evidenced by changes in the temperature coefficients of the amide proton chemical shifts, which indicate the degree of solvent exposure and involvement in intramolecular hydrogen bonding. mdpi.com

For a peptide with this compound, the hydrophobic and sterically hindered nature of the side chain would likely lead to distinct conformational preferences in different solvents. The interplay between intramolecular forces and interactions with the solvent would dictate the conformational ensemble.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for L-Phenylalanine Illustrative data to show typical chemical shift ranges. Specific shifts for a peptide with this compound would vary.

ProtonChemical Shift (ppm)
NH Variable (typically 7-9)
~3.99
~3.13, ~3.29
Aromatic ~7.33-7.43
Source: chemicalbook.com

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for complementing experimental data and providing a deeper understanding of the structural and electronic properties of peptides at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For a peptide containing this compound, DFT calculations can be used to predict stable conformations by calculating the relative energies of different geometries. This method can also be used to compute NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structures. berkeley.edu

Furthermore, DFT can elucidate the electronic effects of the chlorine atoms on the phenylalanine ring, such as the alteration of the aromatic system's quadrupole moment, which can influence π-π stacking interactions. Studies on fluorinated phenylalanine analogs have shown that halogenation significantly alters the electronic properties of the aromatic ring, which in turn affects intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a peptide over time. nih.gov By simulating the movements of all atoms in the peptide and surrounding solvent molecules, MD can reveal the dynamic behavior of the peptide, including conformational transitions and the stability of secondary structures.

For a peptide containing this compound, MD simulations could be used to explore the accessible ranges of the φ, ψ, and χ torsion angles, providing a Ramachandran-like plot for this specific residue. These simulations can also visualize how the bulky, dichlorinated side chain interacts with other residues and with the solvent, offering insights into the peptide's folding and self-assembly propensities. MD simulations of peptides with unmodified phenylalanine have been used to study the formation of nanotubes and other self-assembled structures, a process that would undoubtedly be modulated by the presence of the dichloro-substituents. mdpi.comresearchgate.net

Table 3: Illustrative Backbone Torsion Angles for a Peptide in a Helical Conformation This table provides example torsion angles to illustrate typical values for a helical structure. Specific values for a peptide containing this compound would need to be determined experimentally or computationally.

Residueφ (phi)ψ (psi)ω (omega)
Residue i-1 -60°-45°180°
Residue i -60°-45°180°
Residue i+1 -60°-45°180°
Source: Based on typical alpha-helical values.

Molecular Docking Studies of Halogenated Peptide Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of peptides containing this compound, docking studies are instrumental in elucidating how the dichlorinated phenyl ring interacts with the binding pocket of a target protein. These studies can reveal key interactions, such as halogen bonds, hydrophobic interactions, and steric effects, that contribute to the binding affinity and selectivity of the peptide.

The 2,6-dichloro substitution pattern on the phenylalanine residue significantly alters its electronic and steric profile compared to the natural amino acid. The chlorine atoms are electron-withdrawing, which can influence the electrostatic potential of the aromatic ring. Furthermore, the presence of two chlorine atoms at the ortho positions can restrict the rotational freedom of the side chain, thereby predisposing the peptide to adopt specific conformations.

In a typical molecular docking workflow, a three-dimensional model of the target protein is used as a receptor. A library of conformations of the peptide containing this compound is then generated and systematically docked into the active site of the receptor. A scoring function is used to estimate the binding affinity for each docked pose, and the top-ranked poses are then analyzed to identify the most probable binding mode. These analyses can guide the rational design of more potent and selective peptide-based therapeutics.

While specific molecular docking data for peptides containing this compound is not extensively published, the principles can be illustrated with a hypothetical docking study of such a peptide with a generic protein kinase.

Hypothetical Docking Study Results:

Peptide LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions Observed
Peptide-PheKinase A-7.5Hydrogen bonds, hydrophobic interactions
Peptide-Boc-2,6-diCl-PheKinase A-9.2Hydrogen bonds, hydrophobic interactions, Cl···O halogen bond with backbone carbonyl

Role of Halogen Bonding in Peptide Structure and Interaction

A halogen bond is a noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. nih.gov The strength of this interaction depends on the polarizability of the halogen, increasing in the order F < Cl < Br < I. nih.gov In peptides incorporating this compound, the chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms such as oxygen or nitrogen in the peptide backbone or in the side chains of other amino acids.

These halogen bonds can play a crucial role in stabilizing specific secondary structures, such as β-turns and β-sheets. For instance, a chlorine-centered halogen bond can provide conformational stabilization to a β-hairpin fold that is comparable to that of a conventional hydrogen bond. nih.govresearchgate.net This has been demonstrated in model peptide systems where the rational incorporation of a halogen bond was shown to enhance the stability of the folded conformation in solution. nih.govresearchgate.net

Table of Potential Halogen Bond Interactions:

Halogen Bond DonorHalogen Bond AcceptorTypical Bond Distance (Å)Estimated Energy (kcal/mol)
C-Cl (of dichlorophenyl)O=C (peptide backbone)3.0 - 3.51.0 - 3.0
C-Cl (of dichlorophenyl)N (side chain of His, Trp)3.1 - 3.60.8 - 2.5
C-Cl (of dichlorophenyl)O (side chain of Ser, Thr, Tyr)3.0 - 3.51.0 - 3.0

Structure-Activity Relationship (SAR) Studies in Peptides Incorporating this compound

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. unibo.it The incorporation of this compound into a peptide sequence is a powerful tool for SAR studies. By replacing a natural amino acid with this non-natural counterpart, researchers can probe the importance of steric bulk, hydrophobicity, and the potential for halogen bonding at a specific position within the peptide.

The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the phenylalanine derivative is often used during peptide synthesis. orgsyn.org The 2,6-dichloro substitution provides a unique set of properties. The chlorine atoms increase the hydrophobicity of the side chain and can participate in halogen bonding, as discussed previously. Their presence at the ortho positions can also shield the peptide backbone from enzymatic degradation, thereby improving its metabolic stability.

An SAR study might involve synthesizing a series of peptide analogs where a phenylalanine or another hydrophobic residue is replaced with this compound. The biological activity of these analogs would then be assayed to determine the effect of the modification. A significant increase in activity could suggest a favorable interaction, such as a halogen bond, with the target receptor. Conversely, a decrease in activity might indicate an unfavorable steric clash or the disruption of a critical interaction.

Illustrative SAR Data for a Hypothetical Peptide Inhibitor:

Peptide AnalogModificationIC₅₀ (nM)Fold Change vs. Parent
Parent Peptide (with Phe)-1001
Analog 1Phe → Ala1500-15
Analog 2Phe → 4-Chloro-Phe502
Analog 3Phe → 2,6-Dichloro-Phe1010

This hypothetical data illustrates how the incorporation of dichlorinated phenylalanine could lead to a significant enhancement of inhibitory potency.

Applications in Molecular Recognition and Intermolecular Interactions Research

Engineering Peptide-Receptor Binding Affinity and Selectivity

The incorporation of non-natural amino acids like Boc-2,6-dichloro-L-phenylalanine into peptide sequences is a key strategy for enhancing their binding characteristics with biological receptors. The dichlorinated phenyl ring can significantly alter the hydrophobic and electronic nature of the amino acid side chain. This modification can lead to stronger van der Waals and hydrophobic interactions within a receptor's binding pocket.

Furthermore, the chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the receptor. This provides an additional vector for optimizing binding affinity and selectivity that is not possible with native amino acids. By replacing a natural phenylalanine residue with its 2,6-dichloro counterpart, researchers can systematically probe the steric and electronic requirements of a binding site, leading to the development of peptide ligands with finely tuned receptor specificity. While direct studies showcasing this compound for this purpose are not prevalent, the use of other halogenated phenylalanine analogs in peptide-based drugs to improve target selectivity is a well-established principle in medicinal chemistry.

Investigating Protein-Protein and Protein-Ligand Interactions

Understanding the complex network of protein-protein and protein-ligand interactions is fundamental to cell biology. Halogenated amino acids are emerging as important tools in this field. Research on related compounds, such as p-benzoyl-L-phenylalanine (pBpa), has shown that incorporating halogenated analogs can increase the efficiency of photocrosslinking experiments. nih.govnih.govresearchgate.net This technique uses photo-activatable amino acids to "capture" transient or weak binding partners upon UV irradiation, allowing for their identification. The inclusion of electron-withdrawing halogen atoms can enhance the reactivity of the photo-activatable group, leading to higher capture yields. nih.govnih.gov

While this compound is not itself photo-activatable, its use in a peptide ligand allows for the study of binding dynamics. The chlorine atoms serve as heavy-atom probes in biophysical techniques like X-ray crystallography, aiding in structure determination. Moreover, their unique spectroscopic signatures can be valuable in NMR-based interaction studies. In a broader context, studies on other dichloro-substituted small molecules have demonstrated their effective binding to model proteins like bovine serum albumin (BSA), indicating that the dichloro-phenyl motif is well-suited for engaging with protein binding sites. scienceopen.com The steric bulk of the two chlorine atoms in the ortho positions restricts the rotational freedom of the phenyl ring, which can help to lock a peptide into a specific conformation required for binding, thereby providing valuable insights into the structure-activity relationship of protein-ligand interactions.

Development of Enzyme Inhibitors and Modulators

The design of specific enzyme inhibitors is a cornerstone of drug discovery. Boc-protected amino acids, including various chlorinated phenylalanine derivatives, are crucial building blocks in the synthesis of peptide-based inhibitors. chemimpex.com The introduction of this compound into a peptide sequence can enhance its inhibitory potency and selectivity.

The dichlorinated phenyl side chain can occupy hydrophobic pockets within an enzyme's active site more effectively than an unsubstituted phenyl ring. The specific substitution pattern can also orient the peptide backbone in a way that maximizes interactions with the enzyme's catalytic residues. For example, related compounds like Boc-2-chloro-L-phenylalanine are explicitly used in the development of enzyme inhibitors. chemimpex.com The rationale is that the halogen atoms can lead to more potent inhibition by forming specific interactions that are not possible with the parent amino acid. Therefore, this compound is a valuable component for creating libraries of potential inhibitors to screen against therapeutic targets such as proteases or kinases.

Applications in Self-Assembling Peptide Systems and Nanomaterials

The self-assembly of peptides into ordered nanostructures is a rapidly growing field with applications in materials science and medicine. Phenylalanine-containing peptides, in particular, are well-known for their ability to form structures like nanotubes, nanofibers, and hydrogels, driven by π–π stacking of the aromatic rings. researchgate.netnih.govresearchgate.net

The introduction of this compound into a peptide sequence can dramatically alter its self-assembly properties. The Boc group itself can influence the formation of different nanostructures. researchgate.net The chlorine atoms modify the electronic distribution of the phenyl ring, which can either strengthen or weaken π–π stacking interactions depending on the context. They also introduce the possibility of halogen bonding as a directional force in the assembly process. This allows for the creation of novel nanomaterials with tailored morphologies and properties. reading.ac.uk Studies on Boc-protected dipeptides have shown they can self-assemble into nanostructures with interesting biological properties, such as broad-spectrum antibacterial activity, by disrupting bacterial membranes. nih.gov The unique properties of the dichlorinated analog make it a promising candidate for designing new self-assembling systems for applications ranging from drug delivery to tissue engineering.

Self-Assembly Driving ForcesPotential Impact of this compound
Hydrophobic Interactions Increased hydrophobicity of the side chain can promote aggregation.
π–π Stacking Altered electron distribution of the phenyl ring modifies stacking geometry and strength.
Hydrogen Bonding Peptide backbone interactions remain a primary driver of assembly.
Halogen Bonding Introduction of a specific, directional interaction not present in native peptides.
Steric Constraints Restricted rotation of the phenyl ring can favor specific packing arrangements.

Research into Peptide-Based Probes and Imaging Agents

Peptide-based probes are designed to selectively target and report on specific molecules or environments within a biological system. The inclusion of unique atoms or functional groups is essential for their function. The chlorine atoms on this compound make it a useful component for creating such probes.

For nuclear medicine applications, stable chlorine atoms can be replaced with radioactive isotopes (e.g., ³⁶Cl), allowing the peptide's distribution and target accumulation to be tracked via radiometric techniques. In structural biology, the heavy chlorine atoms can be invaluable for solving the phase problem in X-ray crystallography of peptide-protein complexes. Furthermore, the unique isotopic signature of chlorine can be leveraged in mass spectrometry-based methods to distinguish the probe from other cellular components, a concept that has been proposed for other halogenated amino acids used to identify protein interactions. nih.gov While specific examples utilizing this compound as an imaging agent are not widely documented, its inherent chemical properties make it a logical choice for the rational design of next-generation peptide probes.

Analytical Methodologies for Characterization and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for assessing the purity of Boc-2,6-dichloro-L-phenylalanine. Reversed-phase HPLC (RP-HPLC) is the most common modality for determining chemical purity. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (typically C18) and eluted with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. For Boc-protected amino acids, purity levels are typically expected to exceed 98%.

Beyond chemical purity, ensuring the enantiomeric purity is critical. The presence of the undesired D-enantiomer can have significant implications for the biological activity of peptides incorporating this amino acid. Chiral HPLC is the definitive method for this analysis. This is achieved using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Macrocyclic glycopeptide-based CSPs are particularly effective for the separation of N-blocked amino acids. The choice of mobile phase, which can be run in normal-phase, polar organic, or reversed-phase mode, is crucial for achieving baseline resolution between the two enantiomers.

Table 1: Typical HPLC Parameters for Analysis of Boc-Amino Acids

Parameter Purity Analysis (RP-HPLC) Chiral Analysis (Chiral HPLC)
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide-based)
Mobile Phase Acetonitrile/Water gradient with 0.1% TFA Isocratic mixture (e.g., Hexane/Isopropanol for normal phase)
Flow Rate ~1.0 mL/min ~0.5 - 1.0 mL/min
Detection UV at ~210-265 nm UV at ~254-265 nm
Expected Outcome Single major peak indicating high chemical purity (>98%) Baseline separation of L- and D-enantiomer peaks

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound. It provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), which can be used to verify its molecular weight and confirm its elemental composition.

For this compound (C₁₄H₁₇Cl₂NO₄), the expected molecular weight is approximately 334.19 g/mol . High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, can measure the monoisotopic mass with exceptional precision (typically to within a few parts per million), allowing for unambiguous confirmation of the molecular formula. Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, often in conjunction with HPLC (LC-MS), which allows for mass determination of the eluting peak.

In the context of peptide synthesis, MS and tandem MS (MS/MS) are used to verify the successful incorporation of the amino acid into a peptide chain by analyzing the fragmentation patterns of the larger molecule.

Table 2: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₁₄H₁₇Cl₂NO₄ -
Average Molecular Weight 334.19 g/mol -
Monoisotopic Mass 333.05346 Da PubChem.
Common Ionization Mode Electrospray Ionization (ESI) -
Expected Adducts (Positive Mode) [M+H]⁺, [M+Na]⁺ -
Expected Adducts (Negative Mode) [M-H]⁻ -

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide detailed information about the covalent structure and functional groups present in the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups within this compound. The IR spectrum would be expected to show distinct absorption bands corresponding to the vibrations of its different components.

Key expected vibrational frequencies include:

N-H Stretch: A band in the region of 3300-3500 cm⁻¹ associated with the carbamate (B1207046) N-H group.

C-H Stretches: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O Stretches: Two strong absorption bands are characteristic of a Boc-protected amino acid. One, typically around 1715 cm⁻¹, corresponds to the carboxylic acid carbonyl. The second, around 1685-1695 cm⁻¹, is from the urethane (B1682113) carbonyl of the Boc group.

C-Cl Stretches: Bands in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-chlorine bonds on the aromatic ring.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those associated with the aromatic chromophore. The unsubstituted phenylalanine typically shows fine-structured absorption peaks between 250 and 270 nm due to the π-π* transitions of the benzene (B151609) ring. The presence of two chlorine atoms on the ring in this compound is expected to cause a slight shift (bathochromic or red shift) in the absorption maxima and may alter the fine structure of the spectrum. This technique is also the basis for UV detection in HPLC.

Table 3: Expected Spectroscopic Features for this compound

Technique Region/Wavelength Expected Structural Information
Infrared (IR) ~3300 cm⁻¹, ~1715 cm⁻¹, ~1690 cm⁻¹ Presence of N-H, carboxylic acid C=O, and Boc-group C=O
UV-Visible ~260-275 nm π-π* transitions of the dichlorinated phenyl ring

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality

While chiral HPLC confirms enantiomeric purity, optical rotation and circular dichroism (CD) spectroscopy provide direct measurement of the compound's chiroptical properties, confirming the absolute configuration of the chiral center.

Optical rotation , measured with a polarimeter, is the rotation of the plane of polarized light by a chiral substance. For a specific enantiomer (L or D), the direction and magnitude of rotation are characteristic properties when measured under defined conditions (concentration, solvent, wavelength, and temperature). While the specific rotation for this compound is not widely published, related compounds like Boc-2-chloro-L-phenylalanine show a negative rotation. The L-enantiomer of the target compound is expected to have a distinct value, which would be equal in magnitude but opposite in sign to its D-enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. The aromatic ring transitions, which absorb in the UV region, will give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these signals are directly related to the absolute configuration (L or D) of the amino acid. Comparing the experimental CD spectrum to that of known standards or theoretical calculations can provide definitive proof of the L-configuration.

Future Research Directions and Emerging Paradigms

Advancements in Synthetic Accessibility for Scalable Research

The broader application of Boc-2,6-dichloro-L-phenylalanine in research and development hinges on the availability of efficient and scalable synthetic methods. While the tert-butoxycarbonyl (Boc) protecting group is a mainstay in peptide synthesis, the synthesis of unnatural α-amino acid derivatives like chlorinated phenylalanines can be complex. orgsyn.orgnih.gov

Current research focuses on developing more practical and scalable synthetic routes. One promising approach involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base with appropriately substituted benzyl (B1604629) bromides, catalyzed by phase transfer catalysts. nih.gov This method has shown success in producing various unnatural phenylalanine derivatives with high yields and enantioselectivity. nih.gov Further optimization of such catalytic systems and the exploration of novel enzymatic strategies, such as those using engineered halogenases, could significantly improve the accessibility of this compound for large-scale research endeavors. escholarship.org

Below is a table summarizing key aspects of synthetic strategies for unnatural phenylalanine derivatives:

Synthetic StrategyKey FeaturesPotential for ScalabilityReference
Asymmetric Phase Transfer CatalysisHigh enantioselectivity and chemical yields.Good, with optimization of catalyst and reaction conditions. nih.gov
Enzymatic HalogenationHigh regioselectivity and stereoselectivity.Potentially high, dependent on enzyme stability and efficiency. escholarship.org
Chemical HalogenationCan be applied to existing amino acid scaffolds.Moderate, may require harsh conditions and lead to mixtures. acs.org

Exploration of Novel Biological Targets for Halogenated Peptides

The introduction of halogen atoms, particularly on the aromatic ring of phenylalanine, can significantly alter the bioactivity of peptides. nih.gov Halogenation can enhance properties such as membrane permeability, metabolic stability, and target affinity. nih.gov Peptides containing halogenated phenylalanine derivatives have demonstrated a range of biological activities, including antifungal and antimicrobial effects. nih.govpensoft.net

Future research will likely focus on systematically exploring the therapeutic potential of peptides incorporating this compound against a wider array of biological targets. This includes investigating their efficacy as inhibitors of protein-protein interactions (PPIs), which are implicated in numerous diseases. The dichlorinated phenyl ring can form specific interactions within protein binding pockets, potentially leading to highly potent and selective inhibitors. nih.gov

A table of potential biological applications for halogenated peptides is provided below:

Application AreaRationale for HalogenationPotential TargetsReference
Antimicrobial AgentsEnhanced membrane disruption and proteolytic resistance.Bacterial and fungal cell membranes. nih.gov
Anticancer TherapeuticsIncreased cytotoxicity and target affinity.Cancer cell surface receptors, intracellular signaling proteins. nih.gov
Neurological DisordersImproved blood-brain barrier permeability and receptor binding.G protein-coupled receptors (GPCRs), ion channels. nih.gov

Integration with Bioorthogonal Chemistry and Chemical Genetics

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The unique chemical handle provided by the chlorine atoms in this compound opens up avenues for its use in bioorthogonal applications.

For instance, palladium-catalyzed cross-coupling reactions could be employed to modify peptides containing this amino acid within a biological context. nih.gov This allows for the site-specific labeling of proteins, enabling the study of their function and localization in living cells. Furthermore, the genetic encoding of such unnatural amino acids into proteins offers a powerful tool for chemical genetics, allowing for the precise control and investigation of protein function. nih.gov

Key bioorthogonal reactions and their potential application with chlorinated phenylalanines are outlined in the table below:

Bioorthogonal ReactionDescriptionApplication with Chlorinated PhenylalanineReference
Palladium-Catalyzed Cross-CouplingFormation of new carbon-carbon or carbon-heteroatom bonds.Site-specific protein modification, fluorescent labeling. nih.gov
Staudinger LigationReaction between an azide (B81097) and a phosphine (B1218219) to form an amide bond.Can be used in conjunction with other bioorthogonal handles. acs.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)A copper-free click chemistry reaction.Can be combined with other modifications for multi-functionalization. nih.gov

Development of Multi-Functional Peptide Architectures

The incorporation of this compound can be a key element in the design of multi-functional peptides. These are peptides engineered to possess multiple distinct properties or to interact with multiple biological targets. For example, a peptide could be designed to contain a halogenated phenylalanine for enhanced target binding, a cell-penetrating peptide sequence for improved cellular uptake, and a fluorescent label for imaging.

The self-assembly properties of phenylalanine-containing peptides can also be harnessed to create novel biomaterials. nih.govacs.org The presence of the dichloro-substituents can be expected to influence these self-assembly processes, potentially leading to the formation of unique nanostructures with applications in drug delivery and tissue engineering. Research in this area will focus on understanding how the specific halogenation pattern of this compound dictates the morphology and function of these self-assembled architectures.

Synergistic Approaches Combining Experimental and Computational Research

These computational predictions can then guide the experimental synthesis and characterization of the most promising peptide candidates. This synergistic loop of design, prediction, synthesis, and testing will be crucial for efficiently exploring the vast chemical space of halogenated peptides and for developing new therapeutic leads and research tools. nih.govnih.gov

The following table highlights the interplay between computational and experimental methods in peptide research:

Research PhaseComputational ApproachExperimental TechniqueSynergistic OutcomeReference
Design Molecular docking, virtual screening.-Identification of promising peptide sequences. nih.govnih.gov
Synthesis -Solid-phase peptide synthesis, purification.Creation of the designed peptides. nih.gov
Characterization Molecular dynamics simulations.Circular dichroism, NMR spectroscopy.Understanding of peptide structure and dynamics. mdpi.commdpi.com
Evaluation Binding free energy calculations.In vitro and in vivo activity assays.Correlation of structure with biological function. pensoft.netmdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-2,6-Dichloro-L-Phenylalanine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) using Boc chemistry. Key steps include:

  • Protection strategy : The Boc group protects the α-amine, while the carboxylic acid is activated for coupling. Chlorine substitutions at the 2,6-positions require careful optimization to avoid steric hindrance during coupling .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures enantiomeric purity. Monitor purity via LC-MS and confirm structure using 1H^1H-NMR and 13C^{13}C-NMR .
    • Data Validation : Compare retention times and spectral data with commercially available standards (if accessible) or published benchmarks for Boc-protected phenylalanine derivatives .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for biochemical assays?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution, followed by dilution into assay buffers.
  • Co-solvents : Use <5% (v/v) DMSO to maintain solubility without denaturing proteins.
  • Surfactants : For membrane-associated studies, incorporate non-ionic detergents (e.g., Tween-20) to improve dispersion .
    • Experimental Design : Perform dynamic light scattering (DLS) to confirm no aggregation occurs post-dilution .

Advanced Research Questions

Q. How should researchers resolve contradictory data on the reactivity of this compound in peptide coupling reactions?

  • Analysis Framework :

  • Variable screening : Systematically test coupling reagents (e.g., HOBt vs. HBTU), reaction temperatures (0–25°C), and base additives (DIEA vs. NMM).
  • Mechanistic studies : Use 19F^{19}F-NMR (if fluorine tags are present) or IR spectroscopy to monitor intermediate formation during activation .
    • Data Interpretation : Cross-reference results with structurally analogous compounds (e.g., Boc-4-chloro-L-phenylalanine) to identify steric or electronic effects unique to the 2,6-dichloro substitution .

Q. What experimental approaches can validate the role of this compound in modulating enzyme kinetics?

  • Methodological Answer :

  • Kinetic assays : Use Michaelis-Menten plots to measure KmK_m and VmaxV_{max} in the presence of the compound. For competitive inhibition, KmK_m increases while VmaxV_{max} remains constant.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry .
    • Troubleshooting : If inhibition is non-competitive, assess whether the compound induces conformational changes via circular dichroism (CD) spectroscopy .

Q. How can researchers optimize this compound for site-specific incorporation into engineered proteins?

  • Advanced Strategy :

  • Genetic code expansion : Use orthogonal tRNA/synthetase pairs in E. coli or mammalian cells.
  • Click chemistry : Post-incorporation, leverage azide/alkyne cycloaddition (if functionalized) for bioconjugation .
    • Validation : Confirm incorporation efficiency via SDS-PAGE with fluorescent tags or Western blotting .

Data Contradiction & Reproducibility

Q. How to address discrepancies in reported solubility values for this compound across solvents?

  • Root-cause analysis :

  • Purity assessment : Re-analyze batches via HPLC and elemental analysis to rule out impurities.
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms .
    • Reproducibility protocol : Standardize solvent preparation (e.g., degassing, temperature control) and document hygroscopicity .

Q. What steps ensure reproducibility in this compound-based peptide synthesis across labs?

  • Best practices :

  • Detailed SOPs : Specify molar ratios, reaction times, and purification gradients.
  • Inter-lab calibration : Share reference samples for NMR and LC-MS cross-validation .
    • Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Methodological Resources

  • Spectral Data : Reference PubChem or DSSTox entries for 1H^1H-NMR and IR spectra .
  • Statistical Tools : Use GraphPad Prism for kinetic analysis and Minitab for DOE (Design of Experiments) optimization .
  • Ethical Guidelines : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.